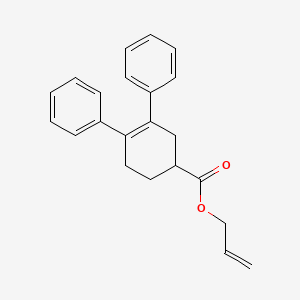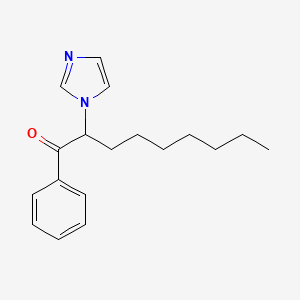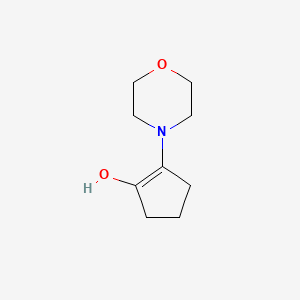
2-(Morpholin-4-yl)cyclopent-1-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Morpholin-4-yl)cyclopent-1-en-1-ol is an organic compound that features a morpholine ring attached to a cyclopentene structure
Métodos De Preparación
The synthesis of 2-(Morpholin-4-yl)cyclopent-1-en-1-ol can be achieved through several routes. One common method involves the reaction of cyclopentenone with morpholine under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
2-(Morpholin-4-yl)cyclopent-1-en-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The morpholine ring can undergo substitution reactions with various reagents, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(Morpholin-4-yl)cyclopent-1-en-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of various chemicals and materials, benefiting from its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(Morpholin-4-yl)cyclopent-1-en-1-ol involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with biological molecules, potentially affecting enzyme activity or receptor binding. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
2-(Morpholin-4-yl)cyclopent-1-en-1-ol can be compared with other similar compounds, such as:
N-(1-Cyclopenten-1-yl)morpholine: This compound has a similar structure but lacks the hydroxyl group.
4-(1-Cyclopenten-1-yl)morpholine: Another similar compound with slight structural variations
Propiedades
Número CAS |
62627-57-0 |
|---|---|
Fórmula molecular |
C9H15NO2 |
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
2-morpholin-4-ylcyclopenten-1-ol |
InChI |
InChI=1S/C9H15NO2/c11-9-3-1-2-8(9)10-4-6-12-7-5-10/h11H,1-7H2 |
Clave InChI |
OEUWOGRPIYRBDT-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=C(C1)O)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


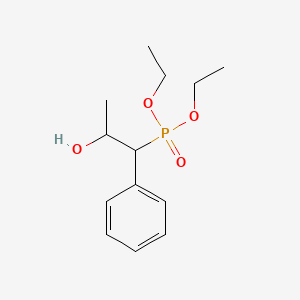
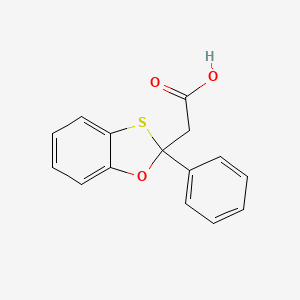

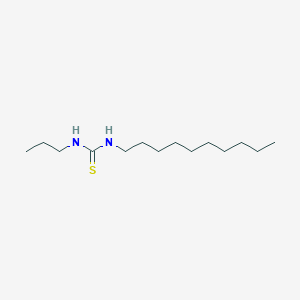

![7,9,9-Trimethyl-1,4-dithiaspiro[4.5]dec-6-ene-8-carbaldehyde](/img/structure/B14516545.png)
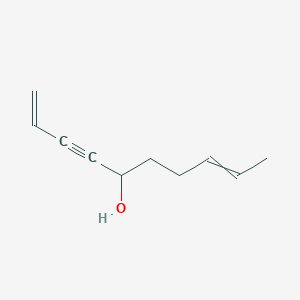
![Triethyl[(furan-2-yl)oxy]silane](/img/structure/B14516565.png)
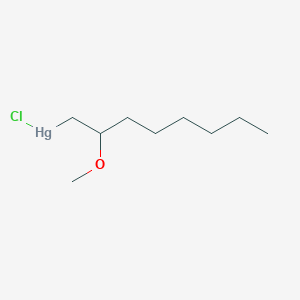
![5-[2-(4-Bromophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-sulfonic acid](/img/structure/B14516578.png)
![4-[6-Methoxy-3-(methoxymethyl)-1-benzofuran-2-yl]benzene-1,3-diol](/img/structure/B14516583.png)
